molecular formula C20H20ClN5O B2410482 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one CAS No. 1455461-64-9

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2410482
CAS No.: 1455461-64-9
M. Wt: 381.86
InChI Key: DXMXECQQCPGNDJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of chlorophenyl, pyridyl, pyrazolyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and acetonitrile, and may require specific temperatures and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrifenox: 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime

    3,5-diarylpyrazole derivatives: Compounds with similar pyrazole and aryl groups

Uniqueness

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-17-6-2-1-4-15(17)12-20(27)26-10-8-25(9-11-26)19-13-18(23-24-19)16-5-3-7-22-14-16/h1-7,13-14H,8-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMXECQQCPGNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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